Tetra(4-sulfonatophenyl)porphyrin
Description
Properties
Molecular Formula |
C44H28N4NaO12S4- |
|---|---|
Molecular Weight |
956 g/mol |
IUPAC Name |
sodium;4-[10,15,20-tris(4-sulfophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H28N4O12S4.Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);/q-2;+1 |
InChI Key |
FGANNNWFCCSJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)O)[N-]3)S(=O)(=O)O.[Na+] |
Synonyms |
tetra(4-sulfonatophenyl)porphyrin |
Origin of Product |
United States |
Chemical Reactions Analysis
Conjugation with Quantum Dots (QDs)
TPPS₄ forms stable conjugates with CuInS/ZnS QDs via sulfonamide bonds :
-
Reaction : TPPS₄ (1 mg/10 mL H₂O) + CuInS/ZnS QDs (1 mg/10 mL H₂O) stirred at 29–50°C for 1 hour.
-
Optimization :
Table 2: Conjugation Parameters
| Variable | Effect on Conjugation | Optimal Condition |
|---|---|---|
| pH | Aggregation at pH < 7 | pH 7–8 |
| QDs:TPPS₄ ratio | 1:5 ratio maximizes singlet oxygen yield | 1:5 |
| Temperature | 50°C improves binding kinetics | 50°C |
Protein Multimerization
TPPS₄ facilitates protein aggregation through electrostatic and hydrophobic interactions :
-
Key findings :
-
Mechanism : Bridging via sulfonate groups and pyrrolic nitrogen interactions.
Table 3: Protein–Porphyrin Interaction Data
| Protein | Porphyrin | Aggregation Size (nm) | pH Dependence |
|---|---|---|---|
| Cytochrome c | ZnTPPS | 12.5 ± 1.2 | Strong (pH 9) |
| Lysozyme | FeTPPS | 18.3 ± 2.1 | Moderate |
Photochemical Reactivity
TPPS₄ exhibits enhanced singlet oxygen (¹O₂) generation upon conjugation:
-
Quantum yield : Increases from 0.19 (TPPS₄ alone) to 0.69 (CuInS/ZnS-TPPS₄ conjugate) .
-
Kinetics : Reaction rate constant k rises from 0.0021 s⁻¹ to 0.0056 s⁻¹ post-conjugation .
Mechanistic Insight :
-
Conjugation reduces electron-hole recombination in QDs, enhancing energy transfer to TPPS₄.
-
J-aggregates at low pH diminish ¹O₂ production due to self-quenching .
Reductive Deamination
A novel route to synthesize trisulfonated derivatives involves reductive deamination :
Comparison with Similar Compounds
Comparison with Similar Porphyrin Derivatives
Structural and Functional Group Variations
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin (TMPyP)
- Charge : Cationic due to methylpyridinium groups.
- Solubility : Water-soluble, but electrostatic behavior differs from TSPP.
- Applications : Preferentially interacts with nucleic acids due to positive charge, unlike TSPP, which binds cationic proteins .
- Enzyme Interactions : Cationic porphyrins like TMPyP show negligible inhibition of fumarase activity, whereas anionic TSPP derivatives (e.g., ZnTSPP) inhibit enzyme function by binding to substrate sites .
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP)
- Functional Groups : Carboxylate instead of sulfonate.
- Charge : Anionic, but with lower acidity (pKa ~4–5) compared to sulfonates (pKa < 2).
- Applications : Less effective in photocatalytic systems due to weaker electron-withdrawing effects than sulfonates .
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin
Metal-Complexed Derivatives
Fe(III)-TSPP (FeTPPS)
- Structure : Iron(III) center in TSPP.
- Enzyme Activity : Increases Na⁺,K⁺-ATPase activity in erythrocytes by 1.8-fold, similar to TSPP (1.5-fold), but with added redox activity due to Fe(III) .
- Applications : Used in oxidative stress studies and nitric oxide scavenging .
Zn(II)-TSPP (ZnTPPS₄⁺)
- Inhibition : Strongly suppresses fumarase activity (84% reduction) due to electrostatic binding to the enzyme’s active site, unlike ZnTCPP (carboxylated), which shows weaker inhibition .
Co(III)-TSPP (CoTPPS)
Solubility and Aggregation Behavior
TSPP aggregates into J-aggregates under acidic conditions (pH < 3), exhibiting shifted absorption bands (~490 nm), which is exploited in sensing and photonics . Cationic TMPyP, however, aggregates via π-π stacking, limiting its use in homogeneous solutions .
Preparation Methods
Reaction Mechanism and Procedure
TPPH₂ is dissolved in concentrated sulfuric acid (96–98%) under vigorous stirring at 25–30°C for 6–8 hours. The sulfonation reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently neutralized with aqueous sodium hydroxide (NaOH) to pH 7–8. The crude product is purified through dialysis (molecular weight cutoff: 1 kDa) against deionized water for 72 hours to remove unreacted reagents and inorganic salts.
Critical Parameters:
-
Acid Concentration : Sulfonation efficiency plateaus at H₂SO₄ concentrations >90%, with lower concentrations resulting in incomplete functionalization.
-
Neutralization Rate : Rapid neutralization with NaOH minimizes porphyrin degradation but risks premature precipitation of intermediates.
Silica-Gel Purification Approach
An alternative methodology, described in and, integrates silica-gel chromatography to isolate TPPS₄ after sulfonation. This method prioritizes scalability and reduces reliance on dialysis, which can be time-intensive.
Stepwise Synthesis
-
Sulfonation : TPPH₂ is reacted with fuming sulfuric acid (30% SO₃) at 40°C for 4 hours, achieving near-quantitative sulfonation.
-
Quenching and Filtration : The reaction mixture is poured onto crushed ice, filtered, and washed with cold ethanol to remove residual acid.
-
Column Chromatography : The precipitate is dissolved in methanol and loaded onto a silica-gel column (60–120 mesh). Elution with a methanol-water gradient (3:1 to 1:1) isolates TPPS₄ with 85–90% yield.
Advantages Over Traditional Methods:
-
Reduced Purification Time : Silica-gel chromatography completes purification in 6–8 hours versus 72 hours for dialysis.
-
Byproduct Removal : Silica-gel effectively sequesters mono- and tri-sulfonated derivatives, which are common impurities in direct sulfonation.
Comparative Analysis of Purification Techniques
| Parameter | Dialysis | Silica-Gel Chromatography |
|---|---|---|
| Purity | >95% | 85–90% |
| Time | 72 hours | 8 hours |
| Scalability | Limited to 100 mg | Up to 1 kg |
| Byproduct Retention | Moderate | High |
Dialysis excels in producing high-purity TPPS₄ for biomedical applications, whereas silica-gel methods are preferable for industrial-scale synthesis despite marginally lower purity.
Spectroscopic Characterization of TPPS₄
Successful sulfonation is confirmed through multimodal spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (¹H-NMR)
-
TPPH₂ : Aromatic protons resonate at δ 8.85–8.90 ppm.
-
TPPS₄ : Downfield shift to δ 8.95–9.05 ppm due to electron-withdrawing sulfonate groups.
Influence of Reaction Parameters on Synthesis
pH and Temperature Effects
Q & A
Q. What are the established methods for synthesizing TSPP, and how is its purity validated?
TSPP is synthesized via acid-catalyzed condensation of pyrrole with 4-sulfonatobenzaldehyde. Busby et al. (1975) optimized this using reflux in propionic acid, achieving yields >50% after recrystallization . Purity is validated using:
Q. How do pH and ionic strength influence TSPP’s protonation and aggregation?
TSPP exhibits pH-dependent protonation and aggregation (Table 1):
At low pH, electrostatic shielding by counterions (e.g., Na⁺) promotes J-aggregation. At neutral/basic pH, repulsion between sulfonate groups inhibits aggregation .
Advanced Research Questions
Q. How can experimental design resolve contradictions in TSPP’s aggregation behavior?
Conflicting reports on aggregate morphology (e.g., fractal vs. rod-like) arise from variations in:
- Ionic strength : High NaCl (>50 mM) stabilizes J-aggregates; low ionic strength favors H-aggregates .
- Concentration : Micromolar solutions form small aggregates (dimers), while mM concentrations yield micron-scale fibrils .
- Preparation method : Direct dissolution vs. stock dilution affects nucleation kinetics .
Methodology : Use polarized light scattering and cryo-TEM to correlate aggregate size/shape with preparation conditions .
Q. What strategies optimize TSPP’s singlet oxygen (¹O₂) quantum yield for photodynamic therapy (PDT)?
TSPP’s ¹O₂ yield depends on:
- Protonation state : H₄TPPS²⁻ (diacid) shows enhanced intersystem crossing due to reduced symmetry, increasing ¹O₂ yield .
- Conjugation with nanomaterials : Quantum dot-TSPP hybrids (e.g., CuInS/ZnS) improve energy transfer efficiency (e.g., 35% increase in ¹O₂) .
- Excitation wavelength : Two-photon excitation (750–900 nm) enhances tissue penetration depth in vivo .
Validation : Compare ¹O₂ yields using electron paramagnetic resonance (EPR) with TEMP traps .
Q. How do TSPP-based metal-organic frameworks (MOFs) tune gas adsorption and magnetism?
Lanthanide-TSPP MOFs (e.g., Gd-TSPP) exhibit:
- High surface area : ~1,200 m²/g for CO₂ adsorption at 273 K .
- Magnetic coupling : Gd³+ centers show slow magnetic relaxation (τ = 0.1–1 ms) below 10 K .
Synthesis : Solvothermal assembly with lanthanide salts (e.g., Gd(NO₃)₃) at 120°C for 48 hrs .
Q. What drives chirality in TSPP aggregates, and how is it applied to light-harvesting systems?
Chiral J-aggregates form via templating with biomolecules (e.g., DNA) or under shear stress. Key factors:
- Supramolecular arrangement : Slipped π-stacking induces circular dichroism (CD) signals at ~490 nm .
- Energy transfer : In Zn/Sn-TSPP nanosheets, exciton delocalization over 10–20 molecules mimics bacterial chlorosomes .
Applications : Use transient absorption spectroscopy to map energy transfer pathways in artificial photosynthetic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
